4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Overview
Description
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is an organic compound that features a benzamide core with a chloro and methoxy substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide typically involves the reaction of 3-methoxybenzyl chloride with N,N-diethylbenzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide can undergo various chemical reactions including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The benzamide core can interact with active sites, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxyphenylboronic acid
- 4-Chloro-3-methylphenol
- 3-Chloro-N-(4-methoxyphenyl)propanamide
Comparison
4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-[chloro-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-4-21(5-2)19(22)15-11-9-14(10-12-15)18(20)16-7-6-8-17(13-16)23-3/h6-13,18H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXSYJJSVJJTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433942 | |
Record name | 4-[Chloro(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186094-10-0 | |
Record name | 4-[Chloro(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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